6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The compound’s structure allows it to bind to specific receptors or active sites, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity on human tumor cell lines.
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Exhibits significant activity in electroshock and chemo-shock seizure tests.
Uniqueness
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide stands out due to its unique combination of a thiazole and pyrimidine ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c16-8-1-2-13-11-15(8)5-7(6-19-11)9(17)14-10-12-3-4-18-10/h1-4,7H,5-6H2,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDNRABTHXFMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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